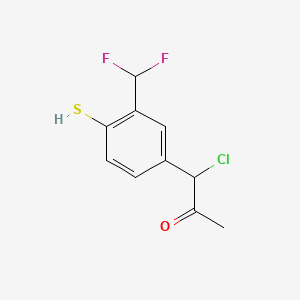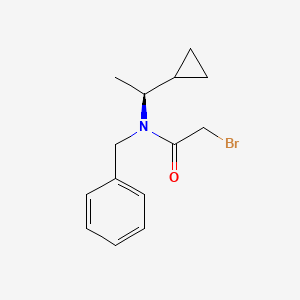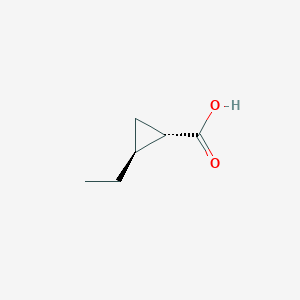
(1S,2S)-2-Ethylcyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-Ethylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative. Cyclopropane compounds are known for their strained ring structure, which imparts unique chemical properties. The presence of the ethyl group and the carboxylic acid functional group in this compound makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Ethylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically include the use of a catalyst, such as a transition metal complex, and a suitable solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve the large-scale cyclopropanation of alkenes using diazo compounds. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-2-Ethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde.
Substitution: The ethyl group or the carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield a ketone or an ester, while reduction may produce an alcohol.
Applications De Recherche Scientifique
(1S,2S)-2-Ethylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving cyclopropane derivatives.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (1S,2S)-2-Ethylcyclopropane-1-carboxylic acid exerts its effects involves its interaction with various molecular targets. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane-1-carboxylic acid: Lacks the ethyl group, making it less sterically hindered.
2-Methylcyclopropane-1-carboxylic acid: Contains a methyl group instead of an ethyl group, affecting its reactivity and steric properties.
1-Aminocyclopropane-1-carboxylic acid: Contains an amino group, making it more basic and reactive in different types of reactions.
Uniqueness
(1S,2S)-2-Ethylcyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both an ethyl group and a carboxylic acid group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H10O2 |
|---|---|
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
(1S,2S)-2-ethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H10O2/c1-2-4-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m0/s1 |
Clé InChI |
NEZWQTAIJWQNHI-WHFBIAKZSA-N |
SMILES isomérique |
CC[C@H]1C[C@@H]1C(=O)O |
SMILES canonique |
CCC1CC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








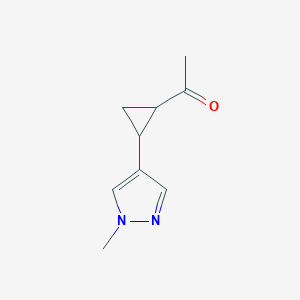
![3,7-Dibenzyl-9,9-dimethyl-2,4,6,8-tetraoxo-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14048348.png)
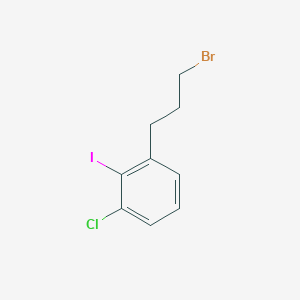
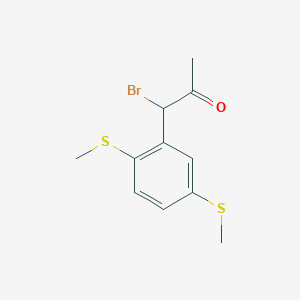
![Methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)-2-oxoacetate](/img/structure/B14048366.png)

